4-(4-Aminobenzyl)-N-ethylaniline
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Overview
Description
4-(4-Aminobenzyl)-N-ethylaniline is an organic compound that features both an amino group and an ethylaniline group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobenzyl)-N-ethylaniline typically involves the reaction of 4-aminobenzyl chloride with N-ethylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobenzyl)-N-ethylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4-(4-Aminobenzyl)-N-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(4-Aminobenzyl)-N-ethylaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminobenzyl alcohol
- 4-Nitrobenzyl alcohol
- N-ethylaniline
Uniqueness
4-(4-Aminobenzyl)-N-ethylaniline is unique due to the presence of both an amino group and an ethylaniline group on the benzyl ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and pharmaceutical research.
Properties
CAS No. |
51947-46-7 |
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Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-[[4-(ethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C15H18N2/c1-2-17-15-9-5-13(6-10-15)11-12-3-7-14(16)8-4-12/h3-10,17H,2,11,16H2,1H3 |
InChI Key |
DBQGVUZTTWCNDT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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